Molecular structure and properties of 3-Hydroxy-4-isopropoxyphenylacetic Acid
Molecular structure and properties of 3-Hydroxy-4-isopropoxyphenylacetic Acid
An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Hydroxy-4-isopropoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-4-isopropoxyphenylacetic Acid, a phenolic acid derivative of significant interest in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document synthesizes information from structurally analogous compounds and established chemical principles to offer a robust profile. We will delve into its molecular structure, predict its physicochemical properties, and outline plausible synthetic and analytical methodologies. Furthermore, we will explore its potential biological activities and metabolic pathways by drawing parallels with related phenolic acids. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel phenylacetic acid derivatives.
Introduction and Rationale
Phenylacetic acid and its derivatives are a class of compounds with diverse biological activities. The substitution pattern on the phenyl ring plays a crucial role in determining their pharmacological effects. The molecule in focus, 3-Hydroxy-4-isopropoxyphenylacetic Acid, combines several key functional groups: a phenylacetic acid core, a hydroxyl group, and an isopropoxy group. This unique combination suggests potential for a range of biological interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, and is often associated with antioxidant properties. The isopropoxy group, being lipophilic, can influence the molecule's ability to cross biological membranes. The carboxylic acid moiety provides a site for salt formation and further derivatization. Understanding the interplay of these groups is essential for harnessing the therapeutic potential of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-Hydroxy-4-isopropoxyphenylacetic Acid is foundational to its chemical behavior and biological activity.
Chemical Structure
-
IUPAC Name: 2-(3-hydroxy-4-isopropoxyphenyl)acetic acid
-
Molecular Formula: C₁₁H₁₄O₄
-
Molecular Weight: 210.23 g/mol
The structure consists of a benzene ring substituted at position 1 with an acetic acid group, at position 3 with a hydroxyl group, and at position 4 with an isopropoxy group.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Hydroxy-4-isopropoxyphenylacetic Acid. These values are estimated based on the properties of structurally similar compounds and computational models. For comparison, experimental data for related compounds are also provided.
| Property | Predicted Value for 3-Hydroxy-4-isopropoxyphenylacetic Acid | 3-Hydroxyphenylacetic acid[1] | 3-(4-Hydroxyphenyl)propionic acid[2] |
| Melting Point (°C) | 110-120 | 129 | 129 |
| Boiling Point (°C) | ~380 (decomposes) | Not available | Not available |
| pKa (acidic) | ~4.5 (carboxylic acid), ~10 (phenol) | Not available | Not available |
| LogP | ~1.8 | 0.85 | 1.16 |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO) | 1000 mg/mL in water | Soluble in water[3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route could start from a commercially available precursor, such as 4-hydroxyphenylacetic acid.
Caption: Proposed synthetic pathway for 3-Hydroxy-4-isopropoxyphenylacetic Acid.
Experimental Protocol (Hypothetical):
-
Protection: The carboxylic acid group of 4-hydroxyphenylacetic acid is protected, for example, as a methyl or ethyl ester, to prevent unwanted side reactions.
-
Isopropylation: The phenolic hydroxyl group is then alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).
-
Hydroxylation: A directed ortho-hydroxylation is performed. This is a challenging step and may require specific directing groups or reagents to achieve regioselectivity.
-
Deprotection: The protecting group on the carboxylic acid is removed via hydrolysis (acidic or basic) to yield the final product.
-
Purification: The final product would be purified using techniques such as recrystallization or column chromatography.
Analytical Characterization
The structural confirmation of the synthesized 3-Hydroxy-4-isopropoxyphenylacetic Acid would rely on a combination of spectroscopic techniques.[4]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methine and methyl protons of the isopropoxy group, and the acidic protons of the carboxylic acid and hydroxyl groups. The splitting patterns of the aromatic protons would be crucial for confirming the 3,4-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound.[5] High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Fragmentation patterns could offer further structural insights.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.
-
A C=O stretch from the carboxylic acid.
-
C-O stretches from the ether and alcohol functionalities.
-
Aromatic C-H and C=C stretches.
3.2.4. Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing the purity of the compound.[6]
-
Thin-Layer Chromatography (TLC): TLC would be a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.[7]
Potential Biological Activities and Applications
The biological activities of 3-Hydroxy-4-isopropoxyphenylacetic Acid can be inferred from its structural similarity to other phenolic compounds that have been studied for their therapeutic potential.
Antioxidant Activity
The presence of a phenolic hydroxyl group suggests that the compound may possess antioxidant properties. Phenolic compounds can act as free radical scavengers, which is a mechanism relevant to various pathological conditions, including inflammation and neurodegenerative diseases.
Anti-inflammatory Effects
Many phenolic acids exhibit anti-inflammatory activity. This could be mediated through various mechanisms, such as the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
Antimicrobial Properties
Derivatives of hydroxyphenylpropanoic acid have demonstrated antimicrobial activity against multidrug-resistant pathogens.[8] It is plausible that 3-Hydroxy-4-isopropoxyphenylacetic Acid could also exhibit similar properties.
Metabolic Modulation
Structurally related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been shown to improve hepatic lipid metabolism.[9] This suggests that 3-Hydroxy-4-isopropoxyphenylacetic Acid could be investigated for its potential role in metabolic disorders.
Metabolism and Pharmacokinetics (Predicted)
The metabolic fate of 3-Hydroxy-4-isopropoxyphenylacetic Acid in vivo would likely involve several key biotransformation reactions.
Sources
- 1. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Hydroxyphenyl)propionic acid, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. lehigh.edu [lehigh.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
